"Iodomethyl isopropyl carbonate" properties and structure
"Iodomethyl isopropyl carbonate" properties and structure
An In-Depth Technical Guide to Iodomethyl Isopropyl Carbonate
Abstract: Iodomethyl isopropyl carbonate (IP-IMC) is a reactive chemical intermediate of significant interest in pharmaceutical sciences, primarily utilized as a pro-moiety in drug development. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, and mechanism of action. By functionalizing a parent drug molecule, IP-IMC can enhance pharmacokinetic properties such as solubility and bioavailability. The pro-drug is designed for in-vivo cleavage, typically via enzymatic hydrolysis, to release the active pharmaceutical ingredient (API), formaldehyde, and carbon dioxide. This document serves as a resource for researchers and drug development professionals, offering detailed protocols and mechanistic insights to facilitate its application in medicinal chemistry.
Introduction to Acyloxymethyl Carbonate Prodrugs
The development of effective therapeutic agents is often hampered by suboptimal pharmacokinetic profiles of otherwise potent molecules. The prodrug approach is a well-established strategy to overcome these limitations, wherein a bioactive compound is temporarily modified with a promoiety to improve properties like membrane permeability, aqueous solubility, and metabolic stability.
Acyloxymethyl carbonate linkers, such as Iodomethyl isopropyl carbonate, represent a versatile class of promoieties. They are typically attached to carboxylate, phosphate, or phenol functional groups on a parent drug. The resulting carbonate ester is designed to be stable under normal storage conditions but labile in vivo. Following administration, the linker is cleaved by ubiquitous enzymes, such as plasma esterases, releasing the active drug at the site of action.[1] This strategy has been successfully employed to improve the oral bioavailability of antiviral agents and other therapeutics.
Physicochemical and Structural Properties
Understanding the fundamental properties of IP-IMC is critical for its handling, reaction setup, and purification.
Chemical Structure
The structure of Iodomethyl isopropyl carbonate consists of an isopropyl carbonate group linked to an iodomethyl group. The highly reactive carbon-iodine bond makes it an excellent alkylating agent for nucleophilic functional groups on drug molecules.
Caption: Figure 1. Chemical Structure of Iodomethyl Isopropyl Carbonate
Physicochemical Data
The key properties of Iodomethyl isopropyl carbonate are summarized in the table below. Data for the analogous and more common precursor, Chloromethyl isopropyl carbonate (CMIC), is included for comparison where direct data for IP-IMC is unavailable.
| Property | Value | Reference |
| IUPAC Name | iodomethyl propan-2-yl carbonate | [2] |
| Synonyms | Isopropyloxycarbonyloxymethyl iodide | [2] |
| CAS Number | 258841-42-8 | |
| Molecular Formula | C₅H₉IO₃ | |
| Molecular Weight | 244.03 g/mol | [2] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥96% | [3] |
| Boiling Point | Data not available (CMIC: 75-78°C @ 1333 Pa) | [4] |
| Density | Data not available (CMIC: 1.085 g/cm³ @ 20°C) | [5] |
| Storage | Store in freezer (-20°C), inert atmosphere, protect from light |
Spectroscopic Analysis
Confirmation of the structure and assessment of purity are typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
Expected ¹H NMR Spectrum
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¹H NMR of CMIC (CDCl₃, 300MHz) δ: 5.69 (s, 2H, -O-CH₂ -Cl), 4.92 (septet, 1H, -CH -(CH₃)₂), 1.31 (d, 6H, -CH-(CH₃ )₂).[4]
For Iodomethyl isopropyl carbonate , the following shifts are expected:
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-O-CH₂-I (singlet, 2H): Expected around δ 5.8-5.9 ppm . The substitution of chlorine with iodine, a less electronegative and larger atom, results in a slight upfield shift (to the right) for the methylene protons compared to the iodomethyl group in similar structures. However, in this specific carbonate system, the resonance effect of the adjacent oxygen dominates, and the shift is comparable to the chloro-analogue, potentially slightly downfield.
-
-CH-(CH₃)₂ (septet, 1H): Expected around δ 4.9-5.0 ppm . This signal is largely unaffected by the change from Cl to I.
-
-CH-(CH₃)₂ (doublet, 6H): Expected around δ 1.3-1.4 ppm . This signal is also unaffected.
Synthesis and Purification
IP-IMC is most commonly and efficiently synthesized from its chloro-analogue, Chloromethyl isopropyl carbonate (CMIC), via a Finkelstein reaction.[6] This nucleophilic substitution reaction involves a halide exchange, which is driven to completion by the precipitation of sodium chloride in an acetone or acetonitrile solvent.
Synthesis Workflow
Caption: Figure 2. Synthesis workflow for IP-IMC via Finkelstein Reaction.
Detailed Experimental Protocol
This protocol is based on established principles of the Finkelstein reaction for similar substrates.[6][7]
Materials:
-
Chloromethyl isopropyl carbonate (CMIC) (1.0 eq)
-
Sodium iodide (NaI) (1.5 eq)
-
Anhydrous acetone
-
Dichloromethane (for workup)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Chloromethyl isopropyl carbonate followed by anhydrous acetone. Stir until fully dissolved.
-
Reagent Addition: Add sodium iodide to the solution. Causality Insight: A slight excess (1.5 eq) of NaI is used to drive the reaction equilibrium towards the product according to Le Châtelier's principle.
-
Reaction Execution: Heat the mixture to reflux and maintain for 3-5 hours under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by TLC or GC. Causality Insight: Acetone is the solvent of choice because NaI is soluble, while the NaCl byproduct is insoluble and precipitates, effectively removing it from the reaction mixture and preventing the reverse reaction.[6]
-
Workup - Filtration: After cooling to room temperature, filter the mixture through a pad of celite to remove the precipitated sodium chloride.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure. Redissolve the resulting crude oil in dichloromethane and wash sequentially with saturated sodium thiosulfate solution (to remove any residual iodine) and brine. Causality Insight: The thiosulfate wash is crucial for quenching unreacted iodine, which can discolor the product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude IP-IMC as a pale yellow oil.
-
Purification: For high-purity material required in drug synthesis, the crude product should be purified by vacuum distillation.
Mechanism of Action as a Pro-moiety
When IP-IMC is conjugated to a drug (Drug-H), it forms a prodrug (Drug-IP-IMC). The primary function of this prodrug is to undergo predictable cleavage in vivo to release the active drug.
In-Vivo Hydrolysis Pathway
The bioactivation is typically initiated by non-specific plasma esterases, which hydrolyze the carbonate ester bond.[1] This enzymatic attack generates an unstable hemiacetal intermediate. This intermediate rapidly and spontaneously decomposes, releasing the active drug, carbon dioxide, and formaldehyde.
Caption: Figure 3. Enzymatic hydrolysis pathway of an IP-IMC prodrug.
Trustworthiness Note: The release of formaldehyde is a critical consideration in the design of such prodrugs. While released in stoichiometric amounts, the potential for toxicity must be evaluated within the context of the drug's overall dosing and therapeutic index.
Applications in Drug Development
The primary application of Iodomethyl isopropyl carbonate is as a reagent for synthesizing acyloxymethyl carbonate prodrugs. It is particularly useful for masking polar functional groups, thereby increasing the lipophilicity of the parent drug.
-
Improved Oral Bioavailability: By increasing lipophilicity, the prodrug can better permeate the lipid bilayers of the gastrointestinal tract, leading to improved absorption and higher systemic exposure of the active drug.
-
Enhanced Solubility: While often used to increase lipophilicity, modification with specific carbonate moieties can also be tailored to improve aqueous solubility.[8]
-
Targeted Delivery: More advanced prodrug strategies can utilize specific enzyme expression profiles in target tissues to achieve localized drug release.
This approach is analogous to the use of Chloromethyl isopropyl carbonate in the synthesis of Tenofovir Disoproxil Fumarate, a widely used antiviral medication.[9]
Safety and Handling
Iodomethyl isopropyl carbonate is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
-
Signal Word: Danger.[3]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere and protected from light to prevent degradation.
Conclusion
Iodomethyl isopropyl carbonate is a valuable synthetic tool for the development of advanced prodrugs. Its ability to form a cleavable linker allows medicinal chemists to overcome pharmacokinetic challenges, transforming promising lead compounds into viable drug candidates. A thorough understanding of its properties, synthesis, and mechanistic behavior, as detailed in this guide, is essential for its effective and safe implementation in a research and development setting.
References
-
Garzya, V., et al. (2000). Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group. Bioorganic & Medicinal Chemistry, 8(4), 707-716. [Link]
-
Glatt, F., et al. (2025). Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic-Assisted Therapy. Chemistry – A European Journal. Note: This is a future-dated citation from the search results, used here to support the general principle of ACOM prodrugs. [Link]
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Garzya, V., et al. (1999). Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents. Pharmaceutical Research, 16(4), 529-537. [Link]
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PubChem. (n.d.). Iodomethyl propan-2-yl carbonate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodopropane. Retrieved from [Link]
- Wang, Y., et al. (2014). Method for synthesizing chloromethyl isopropyl carbonate.
-
ResearchGate. (n.d.). Synthesis of acyloxymethylcarbonates 3 – 5. Retrieved from [Link]
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